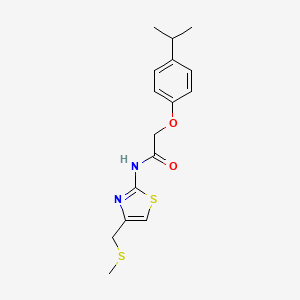

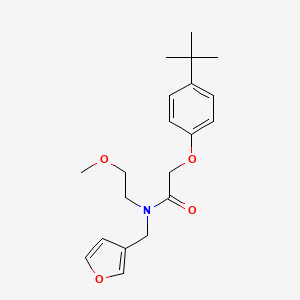

![molecular formula C18H14N2O3S B2978279 N-(4-(噻唑-2-基)苄基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 1421455-25-5](/img/structure/B2978279.png)

N-(4-(噻唑-2-基)苄基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers. For instance, Vicini et al. (2006) prepared a new series of 2-thiazolylimino-5-arylidene-4-thiazolidinones . Another study reported the synthesis of a novel series of benzothiazole bearing 1,2,3-triazole derivatives .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit various biological activities, which are influenced by the substituents on the thiazole ring . For example, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

抗菌剂

已合成与 N-(4-(噻唑-2-基)苄基)苯并[d][1,3]二氧杂环-5-甲酰胺结构相关的化合物的新型类似物,并显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这些化合物在非细胞毒性浓度下表现出抗菌活性,表明具有作为有效抗菌剂的潜力 (Palkar 等人,2017)。

利尿活性

对结构相似的联苯苯并噻唑-2-甲酰胺衍生物的研究表明,某些化合物在体内表现出显着的利尿活性。这突出了相关化合物在需要利尿治疗中的潜力 (Yar & Ansari,2009)。

细胞毒性和 EGFR 抑制

已设计并测试了一系列苯并[d]噻唑-2-甲酰胺衍生物对各种癌细胞系的细胞毒性。这些化合物对某些细胞系表现出中等至优异的效力和较弱的细胞毒性作用,表明它们具有作为表皮生长因子受体 (EGFR) 抑制剂的潜力 (Zhang 等人,2017)。

抗菌活性

取代噻唑甲酰胺的合成表明这些化合物对革兰氏阳性菌和革兰氏阴性菌均有效,并表现出抗真菌活性。这强调了基于噻唑的化合物的广谱抗菌应用 (Mhaske 等人,2011)。

抗氧化潜力

一项关于苯并咪唑/苯并噻唑-2-甲酰胺的研究评估了它们的抗氧化活性,表明某些化合物具有显着的抗氧化潜力。这表明这些化合物在开发抗氧化剂或具有抗增殖活性的系统中发挥作用 (Cindrić 等人,2019)。

抗过敏剂

N-(4-取代-噻唑基)草酰胺酸家族中的化合物已在临床前模型中证明了有效的抗过敏活性。与已建立的抗过敏药物相比,这些化合物显示出显着的效力,表明它们具有作为过敏反应有效治疗的潜力 (Hargrave 等人,1983)。

作用机制

Target of Action

The compound N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide, also known as N-{[4-(1,3-THIAZOL-2-YL)PHENYL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

It is known that the biological outcomes of thiazole derivatives can be affected to a great extent by the substituents on the thiazole ring .

安全和危害

未来方向

Given the wide range of biological activities exhibited by thiazole derivatives, there is significant interest in the design and development of new compounds containing the thiazole ring . Future research will likely continue to explore the structure-activity relationship of these compounds, with the aim of developing new drugs with improved efficacy and lesser side effects .

属性

IUPAC Name |

N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-17(14-5-6-15-16(9-14)23-11-22-15)20-10-12-1-3-13(4-2-12)18-19-7-8-24-18/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZQKQOOKMABLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

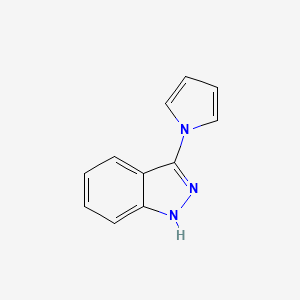

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2978196.png)

![(6-Methoxy-1H-indol-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2978198.png)

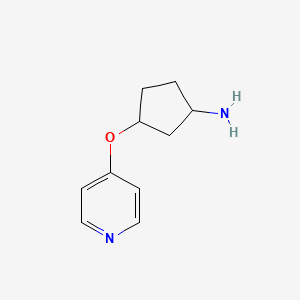

![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)

![2-chloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B2978202.png)

![2-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2978211.png)

![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)

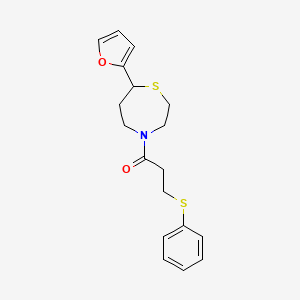

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)